molecular formula C18H20FNO3S2 B12520198 3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate CAS No. 654070-02-7

3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate

Cat. No.: B12520198
CAS No.: 654070-02-7
M. Wt: 381.5 g/mol
InChI Key: JQXVAYNTTURGEG-UHFFFAOYSA-M
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Description

3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate is a quaternary benzothiazolium salt characterized by a benzothiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 2, and an ethyl group forming the cationic benzothiazol-3-ium moiety. The ethanesulfonate counterion enhances solubility and stability, making it suitable for applications in agrochemical or pharmaceutical research.

Properties

CAS No.

654070-02-7

Molecular Formula

C18H20FNO3S2

Molecular Weight

381.5 g/mol

IUPAC Name

ethanesulfonate;3-ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium

InChI

InChI=1S/C16H15FNS.C2H6O3S/c1-3-18-11(2)19-16-10-13(6-9-15(16)18)12-4-7-14(17)8-5-12;1-2-6(3,4)5/h4-10H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

JQXVAYNTTURGEG-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC(=C2)C3=CC=C(C=C3)F)C.CCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions: The ethyl, fluorophenyl, and methyl groups are introduced through substitution reactions. For example, the ethyl group can be introduced via alkylation using ethyl halides, while the fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzothiazolium Salt: The final step involves the quaternization of the benzothiazole nitrogen with an alkylating agent, such as methyl iodide, followed by the addition of ethanesulfonic acid to form the ethanesulfonate salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(4-fluorophenyl)-2-methyl-1,3-benzothiazol-3-ium ethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Benzothiazole Derivatives

The European patent application (EP 3 348 550A1) describes benzothiazole-2-yl acetamide derivatives, such as:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

Key structural differences include:

Position 6 Substituents : The target compound features a 4-fluorophenyl group, whereas patent derivatives have trifluoromethyl or methoxy-substituted aryl groups. Fluorine’s electronegativity may enhance binding specificity compared to bulkier trifluoromethyl or methoxy groups .

Counterion vs. Amide Linkage : The ethanesulfonate anion in the target compound contrasts with the acetamide side chains in patent derivatives, impacting solubility and charge distribution.

Physicochemical and Functional Comparisons

Compound Core Structure R6 Substituent R2 Substituent Charge Key Functional Group
Target Compound Benzothiazolium 4-Fluorophenyl Methyl +1 (cation) Ethanesulfonate (anion)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl H Neutral Acetamide
Metsulfuron-methyl () Triazine-sulfonylurea Methoxy, Methyl N/A Neutral Sulfonylurea bridge
  • Solubility : The ethanesulfonate counterion likely improves aqueous solubility compared to neutral benzothiazole acetamides, which rely on polar amide bonds for solubility .
  • Electronic Effects : The benzothiazolium cation’s positive charge may enhance electrostatic interactions with biological targets, contrasting with the neutral acetamides or sulfonylureas .

Structural and Crystallographic Insights

The target compound’s structure may have been resolved using SHELXL () for refinement and ORTEP () for visualization. Key geometric parameters, such as benzothiazole ring puckering (), could influence bioactivity. For example, a planar benzothiazole ring (common in neutral derivatives) versus a slightly puckered conformation in the cationic form might alter binding pocket compatibility .

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